Kathon 886 is a biocide composed primarily of two active ingredients: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, typically in a ratio of 3:1. This compound is widely recognized for its efficacy in controlling microbial growth, particularly bacteria and fungi, in various applications such as industrial water systems, metalworking fluids, and personal care products. It appears as an amber to gold, slightly viscous liquid with a mild, aromatic odor .
The chemical formula for Kathon 886 is C8H9ClN2O2S2, with a molecular weight of approximately 232.75 g/mol. It is classified under the Chemical Abstracts Service number 55965-84-9. Due to its potent biocidal properties, Kathon 886 is subject to strict regulatory controls regarding its use and handling .
Kathon 886 functions through a two-step mechanism that disrupts microbial metabolic pathways. Initially, it inhibits key enzymes involved in cellular respiration and energy production, including dehydrogenases associated with the Krebs cycle and nutrient metabolism . This disruption leads to rapid growth inhibition and eventual cell death due to the accumulation of free radicals and loss of protein thiols within the cells.
The compound's efficacy is influenced by concentration; higher concentrations result in quicker microbial kill rates. Notably, Kathon 886 does not easily lead to resistance in microorganisms due to its multifaceted mode of action .
Kathon 886 exhibits broad-spectrum antimicrobial activity, making it effective against a wide range of microorganisms. Its primary biological effects include:
The synthesis of Kathon 886 involves the reaction of specific isothiazolinone compounds under controlled conditions. The general process includes:
The detailed synthetic pathway can vary based on specific industrial practices but generally adheres to established chemical protocols for isothiazolinone derivatives .
Kathon 886 finds application across various industries due to its effective biocidal properties:
Research indicates that Kathon 886 can interact with various substances, influencing its effectiveness and safety profile. Key findings include:
Several compounds share structural or functional similarities with Kathon 886. Below are some notable examples:
Compound Name | Active Ingredients | Unique Features |
---|---|---|
Kathon 893 | 5-chloro-2-methyl-4-isothiazolin-3-one & 2-methyl-4-isothiazolin-3-one (different ratio) | Broader range of applications but similar toxicity profile |
Benzisothiazolinone (BIT) | Benzisothiazolinone | Less toxic than Kathon 886; used primarily in paints |
Octylisothiazolinone (OIT) | Octylisothiazolinone | Effective against fungi; less effective against bacteria |
Methylisothiazolinone (MIT) | Methylisothiazolinone | Often used in personal care products; lower toxicity than Kathon 886 |
Kathon 886 stands out due to its unique combination of active ingredients and broad-spectrum efficacy against both bacteria and fungi, making it particularly versatile for industrial applications .
Kathon 886 contains two isothiazolinone derivatives as active constituents:
Table 1: Comparative Molecular Properties
Parameter | CMIT | MIT |
---|---|---|
Molecular Formula | C₄H₄ClNOS | C₄H₅NOS |
Molecular Weight (g/mol) | 149.59 | 115.15 |
Structural Feature | Chlorinated isothiazolone | Methylated isothiazolone |
CAS Registry | 26172-55-4 | 2682-20-4 |
The formulation typically maintains a 3:1 CMIT:MIT ratio, with combined active ingredients constituting 14.1% of total composition [1] [2]. CMIT's chlorine substitution at position 5 and MIT's methyl group at position 2 create distinct electronic configurations influencing antimicrobial activity.
The isothiazolinone family shares a heterocyclic core (C₃H₂NOS) with variable substituents dictating physicochemical properties:
Structural Differentiation Factors:
Electronic Configuration:
Molecular Geometry:
These modifications create differential reactivity patterns against microbial targets while maintaining the essential thiol-reactive isothiazolinone pharmacophore [2] [5].
Industrial synthesis employs a three-stage chlorination process:
Precursor Formation:
$$ \text{N-Methyl-3-thiocyanoacrylamide} \xrightarrow{\text{Cl}_2} \text{cis-N-Methyl-3-thiocyanoacrylamide chloride} $$
Cyclization:
$$ \text{Cyclization catalyst} \rightarrow \text{5-Chloro intermediate} $$
Purification:
MIT derives from controlled oxidation of dithiodipropionamide precursors:
Reaction Sequence:
Table 2: Critical Process Parameters
Parameter | CMIT Synthesis | MIT Synthesis |
---|---|---|
Temperature Range | 10-65°C | 35-45°C |
Reaction Time | 48-72 h | 24-48 h |
Key Solvent | 1,2-Dichloroethane | Hexane |
Yield Efficiency | 85-92% | 90-95% |
The biocidal activity arises from specific molecular interactions:
Thiol Reactivity:
Chlorine Substituent Effects:
Synergistic Action:
Mechanistic Model:
$$ \text{CMIT} \xrightarrow{\text{fast penetration}} \text{Cell membrane disruption} $$
$$ \text{MIT} \xrightarrow{\text{slow release}} \text{Protein thiol oxidation} $$
This dual-action mechanism explains the formulation's broad-spectrum efficacy against Gram-positive bacteria (MIC = 1.2 ppm), Gram-negative strains (MIC = 2.1 ppm), and fungi (MIC = 4.8 ppm) [2] [5].
Recent advances focus on substituent engineering to enhance target selectivity:
Kathon 886, containing 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one as active ingredients, demonstrates effective cellular penetration through passive diffusion mechanisms across microbial cell membranes [1]. The compound accesses intracellular targets by diffusing through the cell membrane of bacteria and the cell wall of fungi [1]. The bioactivity of isothiazolinones originates from their ability to achieve intracellular access through membrane diffusion processes [1].
The cellular uptake of these compounds follows concentration-dependent kinetics, with absorption rates varying according to organism type and membrane composition [2]. Studies indicate that skin absorption of methylisothiazolinone demonstrates concentration-dependent permeability, with absorption rates ranging from 0.0059 to 0.0841 microequivalents per square centimeter per hour for concentrations between 25 and 150 parts per million [2]. The total absorbed radioactivity increases proportionally with concentration, reaching 21.4%, 33.7%, and 51.2% for 25, 75, and 150 parts per million dose groups respectively [2].
The transmembrane transport efficiency depends on contact time between the compound and cellular membranes, indicating that Kathon 886 requires sufficient exposure duration to prepare for cellular entry and subsequent antimicrobial effects [1]. The formation of cellular access pathways by 5-chloro-2-methyl-4-isothiazolin-3-one depends on having adequate contact time with bacterial surfaces [1].
Kathon 886 exerts its antimicrobial effects through the rapid inhibition of multiple enzyme systems critical to cellular metabolism [3] [4]. The compound functions as an electrophilic agent, targeting specific dehydrogenase enzymes through direct interaction with sulfhydryl groups present in enzyme active sites [5] [6].
The primary enzymatic targets include several classes of dehydrogenases essential for cellular function. Alpha-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and succinate dehydrogenase represent key enzymes within the Krebs cycle that undergo rapid inhibition upon exposure to Kathon 886 [3] [4]. Additionally, lactate dehydrogenase, involved in nutrient metabolism, and nicotinamide adenine dinucleotide dehydrogenase, crucial for energy generation, are significantly affected by the compound [3] [4].
The inhibition mechanism involves the binding of isothiazolinone molecules to sulfhydryl groups on target enzymes, resulting in conformational changes that eliminate catalytic activity [7] [6]. The electron-deficient sulfur atom within the 5-chloro-2-methyl-4-isothiazolin-3-one moiety reacts with cellular components containing nucleophilic groups, particularly the thiol moieties of cysteine residues within enzyme structures [1].
The antimicrobial action of Kathon 886 results in comprehensive disruption of central metabolic pathways within targeted microorganisms [3] [4]. The compound interferes with fundamental cellular processes including respiration, energy generation, and biosynthetic pathways through its multi-target approach [3] [5].
Oxygen consumption processes undergo rapid inhibition within minutes of exposure to Kathon 886 [3] [4]. This respiratory disruption occurs through the inactivation of enzymes within the electron transport chain, preventing normal oxygen utilization for adenosine triphosphate synthesis [3]. The compound demonstrates effectiveness against both aerobic and anaerobic microorganisms due to the widespread distribution of target enzymes across different metabolic pathways [3].
Growth processes, including cellular assimilation and reproduction, cease rapidly following exposure to effective concentrations of the biocide [3] [4]. The disruption of nutrient uptake mechanisms and biosynthetic enzyme systems prevents normal cellular division and biomass accumulation [3]. Metabolic activity measurements demonstrate complete shutdown of cellular metabolism within minutes of Kathon 886 addition to microbial systems [8].
Kathon 886 specifically targets multiple enzymes within the tricarboxylic acid cycle, resulting in comprehensive disruption of this central metabolic pathway [3] [4]. The compound demonstrates particular effectiveness against alpha-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and succinate dehydrogenase, all of which contain essential sulfhydryl groups vulnerable to isothiazolinone attack [3] [4].
Alpha-ketoglutarate dehydrogenase represents a critical control point within the Krebs cycle, catalyzing the oxidative decarboxylation of alpha-ketoglutarate to succinyl-coenzyme A [9]. Inhibition of this enzyme effectively blocks the cycle at this step, preventing the generation of reduced nicotinamide adenine dinucleotide and flavin adenine dinucleotide necessary for electron transport chain function [9]. Studies demonstrate that alpha-ketoglutarate dehydrogenase shows particular sensitivity to oxidative stress and electrophilic attack [9].
Succinate dehydrogenase, serving dual roles as a Krebs cycle enzyme and electron transport chain component, undergoes rapid inactivation through thiol group modification [3] [9]. This enzyme catalyzes the oxidation of succinate to fumarate while simultaneously transferring electrons to the respiratory chain [9]. The inhibition of succinate dehydrogenase disrupts both substrate-level metabolism and electron transport processes [9].
Pyruvate dehydrogenase complex, responsible for the conversion of pyruvate to acetyl-coenzyme A, represents another primary target for Kathon 886 action [3] [4]. This multi-enzyme complex contains multiple sulfhydryl groups essential for catalytic function, making it particularly susceptible to isothiazolinone-mediated inactivation [3].
Kathon 886 demonstrates significant inhibitory effects against nicotinamide adenine dinucleotide dehydrogenase, the primary entry point for electrons into the respiratory chain [3] [4]. This enzyme complex, also known as Complex I of the electron transport chain, normally transfers electrons from nicotinamide adenine dinucleotide to ubiquinone while simultaneously pumping protons across the inner mitochondrial membrane [10].
The inhibition of nicotinamide adenine dinucleotide dehydrogenase results in immediate cessation of adenosine triphosphate synthesis through the disruption of the proton gradient necessary for adenosine triphosphate synthase function [3] [10]. Studies demonstrate that the nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide ratio decreases significantly in organisms exposed to isothiazolinone compounds [10]. In bacterial systems lacking functional nicotinamide adenine dinucleotide dehydrogenase, the nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide ratio decreased from 4.7 in control organisms to 2.0 in affected cells [10].
Alternative nicotinamide adenine dinucleotide oxidation systems, including malate dehydrogenase-quinone oxidoreductase couples and lactate dehydrogenase-lactate dehydrogenase couples, cannot compensate for nicotinamide adenine dinucleotide dehydrogenase inhibition under normal physiological conditions [10]. The net reaction of these alternative systems requires specific cofactor ratios that become disrupted following Kathon 886 exposure [10].
Energy generation processes undergo complete inhibition within minutes of exposure to effective concentrations of Kathon 886 [3] [4]. The compound prevents normal adenosine triphosphate synthesis through multiple mechanisms, including respiratory chain disruption and substrate-level phosphorylation interference [3]. Cellular adenosine triphosphate levels decrease rapidly following exposure, leading to immediate cessation of energy-dependent cellular processes [11].
The antimicrobial action of Kathon 886 follows a biphasic kinetic pattern characterized by rapid growth inhibition followed by delayed cell death [3] [12] [5]. Growth inhibition occurs within minutes of exposure, while cell death requires several hours of contact with lethal concentrations [3] [5].
The initial phase involves immediate metabolic shutdown, including cessation of oxygen consumption, energy generation, and nutrient uptake [3] [4]. Microorganisms exposed to Kathon 886 become unable to reproduce or metabolize substrate components, although cellular viability may persist temporarily [3]. This rapid inhibition results from the immediate inactivation of critical enzyme systems rather than membrane disruption [3].
Cell death kinetics demonstrate concentration dependence, with higher biocide concentrations producing faster microbial kill rates [3]. Complete microbial kill typically occurs within 24 to 48 hours of exposure to lethal doses [3]. The cidal activity results from progressive protein thiol loss and free radical generation as cellular metabolism becomes increasingly disrupted [3].
Minimum inhibitory concentration values vary among different microorganisms, reflecting differences in cellular permeability and enzyme sensitivity [3]. Gram-positive bacteria generally demonstrate greater sensitivity than Gram-negative bacteria, with minimum inhibitory concentrations ranging from 1 to 9 parts per million active ingredient [3]. Fungal species show variable sensitivity, with minimum inhibitory concentrations between 2 and 9 parts per million [3].
The time-dependent nature of Kathon 886 action allows for sustained antimicrobial effects lasting up to 48 hours following initial exposure [1]. This extended activity period results from the irreversible nature of enzyme modifications and continued generation of reactive intermediates within affected cells [1].
Kathon 886 exerts its primary antimicrobial effects through the specific targeting of sulfhydryl groups present in cellular proteins [3] [7] [13]. The isothiazolinone structure contains an electrophilic sulfur atom capable of forming covalent bonds with nucleophilic thiol groups found in cysteine residues [1] [14].
The reaction mechanism involves nucleophilic attack by thiol groups on the sulfur atom of the isothiazolinone ring, accompanied by cleavage of the sulfur-nitrogen bond [1] [14]. This reaction produces ring-opening products that can undergo further reactions, ultimately generating various modified protein structures [1]. The chlorine substituent at position 5 of the 5-chloro-2-methyl-4-isothiazolin-3-one ring increases reactivity toward thiols and facilitates formation of highly reactive thio-acylchloride intermediates [15].
Protein thiol modifications result in conformational changes that eliminate normal protein function [13]. Thiol-disulfide exchange reactions serve as molecular switches in many cellular proteins, and disruption of these systems leads to widespread cellular dysfunction [13]. The progressive loss of protein thiols represents a primary mechanism leading to cell death following Kathon 886 exposure [3].
Studies demonstrate that thiol group availability decreases significantly in cells exposed to isothiazolinone compounds [13]. Heat treatment studies using model proteins show that modification of cysteine residues leads to protein aggregation and loss of biological activity [16]. The formation of intermolecular covalent bonds between proteins occurs through residual thiol groups created by isothiazolinone-mediated modifications [16].
Free radical generation represents a secondary consequence of thiol targeting that contributes to cellular damage [3] [5]. As cellular metabolism becomes disrupted through enzyme inactivation, reactive oxygen species accumulate within affected cells [3]. These free radicals cause additional oxidative damage to cellular components, accelerating the progression toward cell death [3].
Corrosive;Acute Toxic;Irritant;Environmental Hazard